molecular formula C14H13F2NO2S B5318397 N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide

N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B5318397
M. Wt: 297.32 g/mol
InChI Key: YCPPGERVRLWRMA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a difluorobenzene ring, which is further substituted with a 3,4-dimethylphenyl group. The presence of fluorine atoms and the sulfonamide group can significantly influence the compound’s chemical properties and biological activities.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-5-12(7-10(9)2)17-20(18,19)14-8-11(15)4-6-13(14)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPPGERVRLWRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 3,4-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

Major Products

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel antimicrobial agents or other bioactive molecules.

    Chemical Biology: It can serve as a probe to study the interactions of sulfonamides with biological targets such as enzymes or receptors.

    Material Science: The compound’s unique chemical properties can be exploited in the design of new materials with specific functionalities, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates or cofactors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide
  • N-(3,5-dimethylphenyl)-2,5-difluorobenzenesulfonamide
  • N-(3,4-dimethylphenyl)-2,4-difluorobenzenesulfonamide

Uniqueness

N-(3,4-dimethylphenyl)-2,5-difluorobenzenesulfonamide is unique due to the specific positioning of the methyl and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physicochemical properties, such as increased lipophilicity or altered electronic distribution, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic profile.

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